molecular formula C32H58N8O8S B1668193 Cabiotraxetan CAS No. 451478-45-8

Cabiotraxetan

Número de catálogo B1668193
Número CAS: 451478-45-8
Peso molecular: 714.9 g/mol
Clave InChI: VIBJRSVZPSGVKI-LNFMTQTQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cabiotraxetan is a therapeutic carrier.

Aplicaciones Científicas De Investigación

  • Taxane Anticancer Agents: A Patent Perspective

    • This paper reviews the patent literature from 2010 to early 2015 on taxane-based chemotherapies and drug developments, including cabazitaxel, which was approved by the FDA in 2010 for metastatic hormone-refractory prostate cancer treatment (Ojima et al., 2016).
  • Activity of Cabazitaxel After Docetaxel and Abiraterone Acetate Therapy in Patients with Castration-Resistant Prostate Cancer

    • This study evaluated the efficacy of cabazitaxel in patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously received docetaxel and abiraterone acetate treatment. It found that cabazitaxel was active in this selected patient population (Sella et al., 2014).
  • Novel Actions of Next-Generation Taxanes Benefit Advanced Stages of Prostate Cancer

    • This research compared cabazitaxel with docetaxel, aiming to determine which tumors are most likely to respond. The study found that cabazitaxel not only induces improved cytostatic and cytotoxic effects but also affects distinct molecular pathways, which could underlie its efficacy after docetaxel treatment has failed in patients with CRPC (de Leeuw et al., 2015).
  • Improving Outcomes with Recent Advances in Chemotherapy for Castrate-Resistant Prostate Cancer

    • This review discusses the development of cabazitaxel for mCRPC, evaluating its efficacy and highlighting strategies for toxicity management. The study focuses on the pre-clinical and clinical development of cabazitaxel (Sartor et al., 2010).
  • ABCB1 Mediates Cabazitaxel–Docetaxel Cross-Resistance in Advanced Prostate Cancer

    • This study demonstrated that docetaxel resistance confers cross-resistance to cabazitaxel. It highlighted a mechanism of cabazitaxel resistance involving ABCB1 and suggested the potential use of combinations of antiandrogens with cabazitaxel for treating advanced CRPC (Lombard et al., 2017).
  • Current Taxane Formulations and Emerging Cabazitaxel Delivery Systems

    • This review summarizes clinical-stage approaches for taxane formulation and recent efforts to develop novel cabazitaxel delivery systems, indicating a continued interest in optimizing the delivery and efficacy of this drug (Sun et al., 2018).

Propiedades

Número CAS

451478-45-8

Nombre del producto

Cabiotraxetan

Fórmula molecular

C32H58N8O8S

Peso molecular

714.9 g/mol

Nombre IUPAC

2-[4-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentylamino]hexylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C32H58N8O8S/c41-27(34-11-7-2-1-5-9-33-10-6-3-4-8-26-31-25(24-49-26)35-32(48)36-31)20-37-12-14-38(21-28(42)43)16-18-40(23-30(46)47)19-17-39(15-13-37)22-29(44)45/h25-26,31,33H,1-24H2,(H,34,41)(H,42,43)(H,44,45)(H,46,47)(H2,35,36,48)/t25-,26-,31-/m0/s1

Clave InChI

VIBJRSVZPSGVKI-LNFMTQTQSA-N

SMILES isomérico

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)NCCCCCCNCCCCCC2C3C(CS2)NC(=O)N3)CC(=O)O)CC(=O)O)CC(=O)O

Apariencia

Solid powder

Otros números CAS

451478-45-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Cabiotraxetan

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabiotraxetan
Reactant of Route 2
Cabiotraxetan
Reactant of Route 3
Reactant of Route 3
Cabiotraxetan
Reactant of Route 4
Cabiotraxetan
Reactant of Route 5
Cabiotraxetan
Reactant of Route 6
Cabiotraxetan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.